Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride
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Overview
Description
Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 3-position of the pyrrolidine ring and a hydrochloride salt form. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety and the methyl ester group. One common synthetic route involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific reaction conditions. The hydrochloride salt form is then obtained by treating the compound with hydrochloric acid .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine or pyridine derivatives.
Scientific Research Applications
Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride can be compared with other pyrrolidine and pyridine derivatives, such as:
Pyrrolizines: These compounds share the pyrrolidine ring but differ in their additional ring structures and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position of the pyrrolidine ring, leading to different chemical properties and applications.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the 2 and 5 positions, which significantly alter their reactivity and biological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and pyrrolidine rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8;/h2-5,9-10,13H,6-7H2,1H3;1H |
InChI Key |
RCOQLFZSHUQGBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CN=CC=C2.Cl |
Origin of Product |
United States |
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